molecular formula C26H24N4O2 B2409000 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 850781-54-3

2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2409000
CAS No.: 850781-54-3
M. Wt: 424.504
InChI Key: WNCULDDRFBLZPS-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of dihydroisoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including an indole ring, a pyridine ring, and a carboxamide group

Preparation Methods

The synthesis of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves several steps. One common synthetic route includes the condensation of 1-methylindole-3-carbaldehyde with 2-methyl-3,4-dihydroisoquinoline-1-one in the presence of a suitable catalyst. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds include other dihydroisoquinoline derivatives and indole-based molecules. For example:

The uniqueness of 2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-(1-methylindol-3-yl)-1-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-29-16-21(18-10-5-6-13-22(18)29)24-23(25(31)28-15-17-9-7-8-14-27-17)19-11-3-4-12-20(19)26(32)30(24)2/h3-14,16,23-24H,15H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCULDDRFBLZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C(C4=CC=CC=C4C(=O)N3C)C(=O)NCC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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